2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
- Enantioselective synthesis methods have been developed using tert-butoxycarbonyl amino derivatives. For example, the synthesis of neuroexcitant analogues like ATPA, involving tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate, demonstrates the utility of these compounds in synthesizing complex molecules (Pajouhesh et al., 2000).
Synthesis of Bioactive Compounds
- Tert-butoxycarbonyl derivatives are key intermediates in synthesizing biologically active compounds. For instance, synthesis of thiopropanoate, a critical intermediate for natural products like Biotin, highlights its role in biosynthetic pathways (Qin et al., 2014).
Antimicrobial Activity
- Compounds synthesized from tert-butoxycarbonyl amino derivatives have shown significant antimicrobial activities. A study synthesized new compounds from tert-butoxycarbonyl amino propanoic acid and evaluated their antimicrobial efficacy, showing strong activity against various microorganisms (Pund et al., 2020).
Quinoline-4-one Derivatives
- Research into the synthesis of quinoline-4-one derivatives, including the use of tert-butoxycarbonyl amino propanoic acids, has been conducted to explore their potential in medicinal chemistry, especially in creating antimicrobial drugs (Ruschak et al., 2016).
Collagen Cross-Links Synthesis
- Tert-butoxycarbonyl amino propanoic acid derivatives are used in the synthesis of key intermediates for collagen cross-links, which are vital for various biological and medical applications (Adamczyk et al., 1999).
Hydrogen Bonding and Polymorphism
- Studies on amino alcohols reacting with quinaldinic acid, which involves quinoline derivatives, have contributed to understanding hydrogen bonding and polymorphism in chemical compounds (Podjed et al., 2022).
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-4-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-8-9-18-13-7-5-4-6-12(11)13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIMRQWQFOYRSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC2=CC=CC=C12)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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